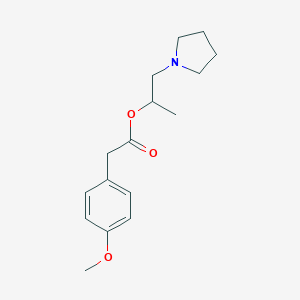
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate, also known as MEPHEDRONE, is a synthetic stimulant drug that belongs to the cathinone family. It is often referred to as a designer drug due to its chemical structure being modified to produce new psychoactive substances. MEPHEDRONE is a psychoactive drug that has been used recreationally due to its euphoric effects. In recent years, it has gained popularity in the scientific community as a research tool for studying the central nervous system.
Mécanisme D'action
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate works by increasing the levels of dopamine, serotonin, and norepinephrine in the brain. These neurotransmitters are responsible for regulating mood, reward, and motivation. By increasing their levels, 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate produces feelings of euphoria and stimulation.
Biochemical and Physiological Effects:
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes vasoconstriction, which can lead to cardiovascular problems. Long-term use of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been associated with kidney damage and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has several advantages as a research tool. It is relatively easy to synthesize and is readily available. It also produces consistent effects, making it useful for studying the central nervous system. However, there are also limitations to its use. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is a psychoactive drug, which means that it can be difficult to control for the effects of the drug on behavior. It also has a high potential for abuse, which can make it difficult to obtain funding for research.
Orientations Futures
There are several future directions for research on 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate. One area of interest is the development of new psychoactive substances that are similar in structure to 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate but have different effects. Another area of interest is the development of treatments for addiction and other psychiatric disorders that are associated with 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use. Finally, there is a need for more research on the long-term effects of 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate use on the brain and body.
Méthodes De Synthèse
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate is synthesized from 4-methylpropiophenone and methcathinone. The synthesis process involves the use of reagents such as sodium hydroxide, hydrochloric acid, and hydrogen peroxide. The final product is a white crystalline powder that is soluble in water and ethanol.
Applications De Recherche Scientifique
1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has been used extensively in scientific research to study the central nervous system. It has been shown to have both stimulant and hallucinogenic effects, making it a useful tool for studying the effects of psychoactive drugs on the brain. 1-Methyl-2-(1-pyrrolidinyl)ethyl (4-methoxyphenyl)acetate has also been used to study the effects of drugs on the reward pathway in the brain, which is involved in addiction.
Propriétés
Formule moléculaire |
C16H23NO3 |
|---|---|
Poids moléculaire |
277.36 g/mol |
Nom IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 2-(4-methoxyphenyl)acetate |
InChI |
InChI=1S/C16H23NO3/c1-13(12-17-9-3-4-10-17)20-16(18)11-14-5-7-15(19-2)8-6-14/h5-8,13H,3-4,9-12H2,1-2H3 |
Clé InChI |
XYADATUSKUJGBT-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
SMILES canonique |
CC(CN1CCCC1)OC(=O)CC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Tert-butylphenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294776.png)
![6-(1,3-Benzodioxol-5-yl)-3-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294777.png)
![3-(4-Tert-butylphenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294780.png)
![3-(4-Tert-butylphenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294781.png)
![3-(4-Tert-butylphenyl)-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294782.png)
![3-Benzyl-6-(3,4-dimethoxyphenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294787.png)
![3-Benzyl-6-(2-chlorophenyl)-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294788.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294792.png)
![3-(2-Chlorophenyl)-6-(2,3-dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294793.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294798.png)
![3-(2-Chlorophenyl)-6-[(3-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294800.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)